Physicochemical Properties of Diethanolammonium Linoleate: An In-depth Technical Guide
Physicochemical Properties of Diethanolammonium Linoleate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethanolammonium linoleate is an amine salt formed from the reaction of linoleic acid, a naturally occurring omega-6 fatty acid, and diethanolamine. This compound belongs to the class of fatty acid amine salts, which are known for their surfactant properties. Its amphiphilic nature, possessing both a hydrophobic alkyl chain from linoleic acid and a hydrophilic headgroup from diethanolammonium, allows it to be effective in reducing surface tension and forming micelles in solution. These characteristics make it a compound of interest for various applications in research and development, including as an emulsifier, stabilizer, or solubilizing agent in formulations. This technical guide provides a comprehensive overview of the core physicochemical properties of Diethanolammonium linoleate, detailed experimental protocols for their determination, and a summary of its synthesis.
Core Physicochemical Properties
The fundamental physicochemical properties of Diethanolammonium linoleate are summarized in the tables below. These properties are crucial for understanding its behavior in various solvent systems and for predicting its performance in different applications.
Table 1: General Properties of Diethanolammonium Linoleate
| Property | Value | Source/Method |
| Chemical Name | Diethanolammonium (9Z,12Z)-octadeca-9,12-dienoate | IUPAC |
| Synonyms | DEA-Linoleate, Linoleic acid diethanolamine salt | - |
| Molecular Formula | C22H45NO4 | - |
| Molecular Weight | 385.58 g/mol | Calculated |
| Appearance | Expected to be a viscous liquid or a waxy solid at room temperature. | Analogy to similar compounds |
Table 2: Acid-Base and Surfactant Properties
| Property | Value (Estimated/Reported Range) | Source/Method |
| pKa | 9.0 - 9.5 | Estimated from the pKa of linoleic acid (9.24) and diethanolamine (8.88-8.96)[1] |
| Critical Micelle Concentration (CMC) | 0.13 mM - 60 µM | Estimated based on values for linoleic acid and its salts under various conditions.[2] |
| Hydrophilic-Lipophilic Balance (HLB) | ~11.2 | Calculated using Griffin's Method |
Table 3: Solubility Profile
| Solvent | Solubility | Source/Method |
| Water | Sparingly soluble (Linoleic acid: 1.59 mg/L at 25°C)[3][4]; Diethanolamine is miscible.[5][6] The salt is expected to have increased aqueous solubility compared to the free acid. | Literature data for components |
| Ethanol | Soluble (Linoleic acid is soluble/miscible; Diethanolamine is miscible)[3][7][8] | Literature data for components |
| Organic Solvents (e.g., acetone, ether) | Soluble (Linoleic acid is very soluble)[3] | Literature data for components |
Experimental Protocols
Detailed methodologies for the synthesis of Diethanolammonium linoleate and the determination of its key physicochemical properties are provided below.
Synthesis of Diethanolammonium Linoleate
This protocol describes a general method for the synthesis of Diethanolammonium linoleate via the direct neutralization of linoleic acid with diethanolamine.
Materials:
-
Linoleic acid (≥99% purity)
-
Diethanolamine (≥99% purity)
-
Ethanol (anhydrous)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round bottom flask
-
Titration setup (burette, pH meter)
Procedure:
-
In a round bottom flask, dissolve a known molar amount of linoleic acid in a minimal amount of anhydrous ethanol with stirring.
-
In a separate container, prepare an equimolar solution of diethanolamine in anhydrous ethanol.
-
Slowly add the diethanolamine solution to the linoleic acid solution dropwise while stirring continuously at room temperature.
-
Monitor the reaction mixture's pH using a calibrated pH meter. The reaction is complete when the pH stabilizes, indicating the formation of the salt.
-
Once the reaction is complete, remove the ethanol solvent using a rotary evaporator under reduced pressure.
-
The resulting product, Diethanolammonium linoleate, should be stored in a desiccator to prevent moisture absorption.
Diagram of Synthesis Workflow:
Caption: Workflow for the synthesis of Diethanolammonium linoleate.
Determination of pKa by Potentiometric Titration
This method is used to determine the acid dissociation constant (pKa) of the synthesized Diethanolammonium linoleate.
Materials:
-
Diethanolammonium linoleate
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Deionized water
-
pH meter with a calibrated electrode
-
Magnetic stirrer and stir bar
-
Beaker
-
Burette
Procedure:
-
Prepare a solution of Diethanolammonium linoleate of known concentration in deionized water.
-
Place the solution in a beaker with a magnetic stir bar and immerse the calibrated pH electrode.
-
Fill a burette with the standardized HCl solution.
-
Record the initial pH of the Diethanolammonium linoleate solution.
-
Add the HCl solution in small, known increments, recording the pH after each addition.
-
Continue the titration until a significant drop in pH is observed, indicating that the equivalence point has been passed.
-
Plot the pH values against the volume of HCl added to generate a titration curve.
-
The pKa is the pH at the half-equivalence point, which is the point on the curve where half of the Diethanolammonium linoleate has been neutralized.
Caption: Workflow for CMC determination by surface tension measurement.
Calculation of Hydrophilic-Lipophilic Balance (HLB)
The HLB value provides an indication of the surfactant's solubility and is useful for selecting emulsifiers for specific applications. Griffin's method is commonly used for non-ionic and ionic surfactants.
Griffin's Method Formula:
HLB = 20 * (Mh / M)
Where:
-
Mh = molecular mass of the hydrophilic portion of the molecule
-
M = molecular mass of the whole molecule
Calculation for Diethanolammonium Linoleate:
-
Hydrophilic portion: Diethanolammonium (C4H12NO2+)
-
Mh = (4 * 12.01) + (12 * 1.01) + (1 * 14.01) + (2 * 16.00) = 48.04 + 12.12 + 14.01 + 32.00 = 106.17 g/mol
-
-
Lipophilic portion: Linoleate (C18H31O2-)
-
Ml = (18 * 12.01) + (31 * 1.01) + (2 * 16.00) = 216.18 + 31.31 + 32.00 = 279.49 g/mol
-
-
Total Molecular Mass (M):
-
M = Mh + Ml = 106.17 + 279.49 = 385.66 g/mol
-
-
HLB Calculation:
-
HLB = 20 * (106.17 / 385.66) ≈ 5.51
-
Note: For ionic surfactants, Davies' method is often considered more accurate as it assigns group numbers to different chemical moieties. However, Griffin's method provides a useful initial estimate.
Conclusion
This technical guide has provided a detailed overview of the key physicochemical properties of Diethanolammonium linoleate, a surfactant with potential applications in various scientific and industrial fields. The presented data, including molecular characteristics, acid-base properties, surfactant behavior, and solubility, offer a solid foundation for researchers and formulation scientists. The detailed experimental protocols for synthesis and characterization provide practical guidance for the preparation and analysis of this compound. The information and methodologies outlined herein are intended to facilitate further research and development involving Diethanolammonium linoleate.
References
- 1. Diethanolamine | C4H11NO2 | CID 8113 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 3. Linoleic Acid | C18H32O2 | CID 5280450 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Linoleic acid - Wikipedia [en.wikipedia.org]
- 5. Diethanolamine - Wikipedia [en.wikipedia.org]
- 6. Diethanolamine - Sciencemadness Wiki [sciencemadness.org]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. nouryon.com [nouryon.com]
